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Compound of Interest

Compound Name: 3-Methoxybut-1-yne

Cat. No.: B1653657 Get Quote

An In-depth Technical Guide to 3-Methoxybut-1-
yne
This technical guide provides a comprehensive overview of the IUPAC nomenclature, structure,

and properties of 3-methoxybut-1-yne. It is intended for researchers, scientists, and

professionals in the field of drug development and organic chemistry. This document

summarizes available quantitative data, outlines a plausible experimental protocol for its

synthesis, and includes visualizations to illustrate key concepts.

IUPAC Nomenclature and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-
methoxybut-1-yne.[1] The structure is characterized by a four-carbon chain with a terminal

alkyne (a triple bond between carbons 1 and 2) and a methoxy group (-OCH₃) attached to the

third carbon atom.

The canonical SMILES representation of the molecule is CC(C#C)OC.[1]

Structure:

Physicochemical and Spectroscopic Data
Experimental data for 3-methoxybut-1-yne is not readily available in the public domain. The

following table summarizes computed data for the compound, primarily sourced from
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PubChem. It is crucial to note that these are theoretical values and may differ from

experimentally determined parameters.

Property Value Source

Molecular Formula C₅H₈O PubChem[1]

Molecular Weight 84.12 g/mol PubChem[1]

CAS Number 18857-02-8 PubChem[1]

XLogP3 0.6 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor

Count
1 PubChem

Rotatable Bond Count 1 PubChem

Exact Mass 84.057514874 PubChem[1]

Topological Polar Surface Area 9.2 Å² PubChem[1]

Note: All data in this table is computed and should be used as an estimation.

Experimental Protocols: A Plausible Synthetic
Approach
A specific, detailed experimental protocol for the synthesis of 3-methoxybut-1-yne is not

extensively documented in readily accessible literature. However, a plausible synthetic route

can be adapted from general methods for the preparation of secondary alkynyl ethers. One

such common method involves the Williamson ether synthesis, where a sodium alkoxide reacts

with a propargyl halide.

Proposed Synthesis of 3-Methoxybut-1-yne via
Williamson Ether Synthesis
This protocol describes a representative procedure that could be adapted for the synthesis of

3-methoxybut-1-yne.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybut-1-yne
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybut-1-yne
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybut-1-yne
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybut-1-yne
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybut-1-yne
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybut-1-yne
https://www.benchchem.com/product/b1653657?utm_src=pdf-body
https://www.benchchem.com/product/b1653657?utm_src=pdf-body
https://www.benchchem.com/product/b1653657?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1653657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

3-Butyn-2-ol

Sodium hydride (NaH)

Anhydrous tetrahydrofuran (THF)

Methyl iodide (CH₃I)

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a

magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g.,

argon or nitrogen), add a 60% dispersion of sodium hydride in mineral oil. Wash the sodium

hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous

tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of 3-butyn-2-ol in anhydrous THF to the stirred suspension of sodium

hydride via the dropping funnel. After the addition is complete, allow the reaction mixture to

warm to room temperature and stir for an additional hour to ensure complete formation of the

sodium butynoxide.

Etherification: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise. After

the addition, allow the mixture to warm to room temperature and stir overnight.

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of

ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl

ether.

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by fractional distillation to obtain 3-methoxybut-1-yne.

Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the logical workflow for the proposed synthesis of 3-
methoxybut-1-yne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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